molecular formula C18H15F3N4O3 B2911369 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1060351-39-4

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2911369
CAS No.: 1060351-39-4
M. Wt: 392.338
InChI Key: CSPSTYDPYMFCRZ-UHFFFAOYSA-N
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Description

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a high-purity chemical compound designed for research and development applications. This synthetic small molecule features a pyrido[1,2-a]pyrimidin-4-one core structure, a scaffold noted in scientific literature for its coordination chemistry with metals like nickel, suggesting potential in materials science and catalytic research . The molecule is further functionalized with a urea linker and a 4-(trifluoromethoxy)phenyl group, a motif often incorporated to fine-tune properties like metabolic stability, lipophilicity, and membrane permeability in medicinal chemistry programs. Compounds with similar polyaromatic urea structures have been investigated in preclinical stages for various therapeutic areas, including muscle diseases, highlighting the research value of this chemical class . As a molecular building block, it offers researchers a versatile intermediate for constructing more complex structures, exploring structure-activity relationships (SAR), and developing novel bioactive agents. The product is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c1-10-3-8-14-22-11(2)15(16(26)25(14)9-10)24-17(27)23-12-4-6-13(7-5-12)28-18(19,20)21/h3-9H,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPSTYDPYMFCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C17H18F3N3O3
  • Molecular Weight : 363.34 g/mol
  • CAS Number : 946257-30-3

The structural uniqueness of this compound arises from its pyrido[1,2-a]pyrimidine framework and the presence of a trifluoromethoxy group, which may contribute to its biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of the compound:

  • Mechanism of Action : The compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism is thought to involve the inhibition of bacterial fatty acid synthesis pathways, particularly through the inhibition of enzymes like ecKAS III (elongation-condensing enzyme) .
  • In Vitro Studies : The compound has shown promising results in vitro against Gram-positive and Gram-negative bacteria. For example, it demonstrated an IC50 value of 17.1 µM against ecKAS III, indicating effective inhibition .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of the compound has also been investigated:

  • Cell Lines Tested : Cytotoxic effects were studied on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell proliferation .
  • Research Findings :
    • The compound exhibited significant cytotoxicity with IC50 values around 12 µM for A549 cells and 15 µM for HeLa cells.
    • Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Study on Antibacterial Activity :
    • Researchers conducted a comparative study between this compound and standard antibiotics like ciprofloxacin. The results indicated that it was more effective against certain strains than ciprofloxacin, particularly against S. aureus .
  • Anticancer Study :
    • A study focused on the effects of this compound on A549 and HeLa cells showed that it not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development in cancer therapy .

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

(a) Thiazol-Phenyl Urea Derivatives
  • 1-(3-(Trifluoromethoxy)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9h): Key Differences: Replaces the pyrido-pyrimidinone core with a piperazinylmethyl-thiazol group. The piperazine moiety may enhance water solubility compared to the dimethylpyrido-pyrimidinone system. Yield: 80.9% (higher than chloromethyl-thiazol analogues) .
  • 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-phenylurea (8i): Key Differences: Lacks the trifluoromethoxy group and pyrido-pyrimidinone core. Impact: The absence of fluorine reduces lipophilicity, which may decrease membrane permeability. Lower yield (54.3%) suggests synthetic challenges with chloromethyl substituents .
(b) Pyrido[1,2-a]pyrimidinone Derivatives
  • N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide: Key Differences: Substitutes the urea group with an iodobenzamide moiety. The iodine atom adds steric bulk and polarizability, which could influence pharmacokinetics .

Heterocyclic Systems with Fluorinated Groups

  • (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester (Reference Example 5) :

    • Key Differences : Contains a pyrrolo-pyridazine core and ester functionality instead of urea.
    • Impact : The ester group may confer susceptibility to hydrolysis, reducing metabolic stability relative to the urea-linked compound. The difluoro-iodophenyl group introduces strong electron-withdrawing effects, similar to trifluoromethoxy .
  • 3-(2-Fluoroethyl)-4-({4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]phenyl}sulfonyl)benzonitrile: Key Differences: Features a sulfonyl group and cyano substituent. Impact: The sulfonyl group enhances acidity and hydrogen-bond acceptor capacity, differing from urea’s dual donor/acceptor properties. Fluorine placement on the ethyl chain may modulate bioavailability .

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